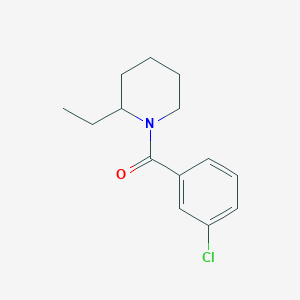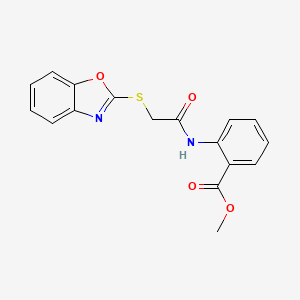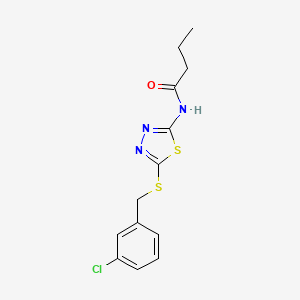
(4-Amino-6-((4-methylphenyl)amino)-1,3,5-triazin-2-yl)methyl cyclohexyl(methyl)dithiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Amino-6-((4-methylphenyl)amino)-1,3,5-triazin-2-yl)methyl cyclohexyl(methyl)dithiocarbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazine ring, a dithiocarbamate group, and an aromatic amine, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-6-((4-methylphenyl)amino)-1,3,5-triazin-2-yl)methyl cyclohexyl(methyl)dithiocarbamate typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine.
Introduction of the Aromatic Amine: The 4-methylphenyl group is introduced via a nucleophilic substitution reaction with the triazine ring.
Attachment of the Dithiocarbamate Group: The dithiocarbamate group is attached to the triazine ring through a reaction with carbon disulfide and a secondary amine, such as cyclohexylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts or solvents to enhance reaction efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dithiocarbamate group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazine ring or the aromatic amine, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced triazine derivatives.
Substitution Products: Functionalized triazine derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: It can be incorporated into polymers or other materials to enhance their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its unique structure allows for potential use in the development of new pharmaceuticals.
Medicine
Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a candidate for use in disinfectants or antibiotics.
Cancer Research: Its ability to interact with biological molecules could be explored for anticancer therapies.
Industry
Pesticides: The compound’s reactivity may make it useful in the formulation of pesticides.
Dyes and Pigments: It can be used in the synthesis of dyes and pigments due to its aromatic structure.
作用机制
The mechanism by which (4-Amino-6-((4-methylphenyl)amino)-1,3,5-triazin-2-yl)methyl cyclohexyl(methyl)dithiocarbamate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The triazine ring and dithiocarbamate group can form strong bonds with these targets, leading to inhibition or modulation of their activity. The aromatic amine may also participate in hydrogen bonding or π-π interactions, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
(4-Amino-6-((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)methyl cyclohexyl(methyl)dithiocarbamate: Similar structure but with a chlorine substituent.
(4-Amino-6-((4-methylphenyl)amino)-1,3,5-triazin-2-yl)methyl cyclohexyl(ethyl)dithiocarbamate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The unique combination of the triazine ring, dithiocarbamate group, and aromatic amine in (4-Amino-6-((4-methylphenyl)amino)-1,3,5-triazin-2-yl)methyl cyclohexyl(methyl)dithiocarbamate imparts distinct chemical and biological properties
属性
分子式 |
C19H26N6S2 |
|---|---|
分子量 |
402.6 g/mol |
IUPAC 名称 |
[4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methyl N-cyclohexyl-N-methylcarbamodithioate |
InChI |
InChI=1S/C19H26N6S2/c1-13-8-10-14(11-9-13)21-18-23-16(22-17(20)24-18)12-27-19(26)25(2)15-6-4-3-5-7-15/h8-11,15H,3-7,12H2,1-2H3,(H3,20,21,22,23,24) |
InChI 键 |
DVIBMZJETSTQBL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC(=S)N(C)C3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B14961772.png)

![7-(4-methoxyphenethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B14961783.png)
![(2E)-3-(4-methoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B14961790.png)
![2-(3-methoxyphenyl)-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B14961805.png)

![2-Amino-6',6',7,7-tetramethyl-2',5-dioxo-5,5',6,6',7,8-hexahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline-4',1''-cyclohexane]-3-carbonitrile](/img/structure/B14961821.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-bromobenzyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B14961828.png)
![(2-fluorophenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B14961829.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one](/img/structure/B14961832.png)
![2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B14961838.png)
![2-(benzylsulfanyl)-9-(2,5-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14961843.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B14961849.png)
